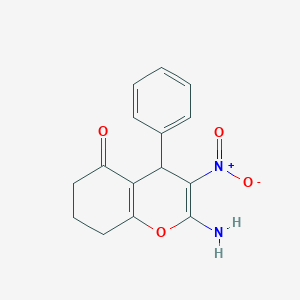![molecular formula C26H18N4O5S B343600 METHYL 4-[(2Z)-5-AMINO-6,8-DICYANO-2-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDIN-7-YL]BENZOATE](/img/structure/B343600.png)
METHYL 4-[(2Z)-5-AMINO-6,8-DICYANO-2-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDIN-7-YL]BENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{5-amino-6,8-dicyano-2-[4-(methoxycarbonyl)benzylidene]-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridin-7-yl}benzoate is a complex organic compound featuring a thiazolopyridine core
Métodos De Preparación
The synthesis of METHYL 4-[(2Z)-5-AMINO-6,8-DICYANO-2-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDIN-7-YL]BENZOATE typically involves multi-step organic synthesis. The key steps include:
Formation of the thiazolopyridine core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the benzylidene group: This step involves the condensation of the thiazolopyridine intermediate with a benzaldehyde derivative.
Functional group modifications:
Análisis De Reacciones Químicas
Methyl 4-{5-amino-6,8-dicyano-2-[4-(methoxycarbonyl)benzylidene]-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridin-7-yl}benzoate can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, leading to the reduction of the cyano groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and ester groups, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.
Aplicaciones Científicas De Investigación
Methyl 4-{5-amino-6,8-dicyano-2-[4-(methoxycarbonyl)benzylidene]-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridin-7-yl}benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe in biological studies to investigate various biochemical pathways and interactions.
Mecanismo De Acción
The mechanism of action of METHYL 4-[(2Z)-5-AMINO-6,8-DICYANO-2-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDIN-7-YL]BENZOATE is not well-documented. its potential biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The compound’s structure allows it to form multiple interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, which can modulate the activity of its targets.
Comparación Con Compuestos Similares
Similar compounds to METHYL 4-[(2Z)-5-AMINO-6,8-DICYANO-2-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDIN-7-YL]BENZOATE include other thiazolopyridine derivatives and compounds with similar functional groups. These compounds share some structural features but differ in their specific substituents and overall reactivity. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Similar compounds include:
Thiazolopyridine derivatives: Compounds with similar core structures but different substituents.
Benzylidene derivatives: Compounds with similar benzylidene groups but different core structures.
Cyano and ester-containing compounds: Compounds with similar functional groups but different overall structures.
Propiedades
Fórmula molecular |
C26H18N4O5S |
|---|---|
Peso molecular |
498.5 g/mol |
Nombre IUPAC |
methyl 4-[(Z)-[5-amino-6,8-dicyano-7-(4-methoxycarbonylphenyl)-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridin-2-ylidene]methyl]benzoate |
InChI |
InChI=1S/C26H18N4O5S/c1-34-25(32)16-5-3-14(4-6-16)11-20-23(31)30-22(29)18(12-27)21(19(13-28)24(30)36-20)15-7-9-17(10-8-15)26(33)35-2/h3-11,21H,29H2,1-2H3/b20-11- |
Clave InChI |
CDNCBBZPUJPFLJ-JAIQZWGSSA-N |
SMILES isomérico |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC=C(C=C4)C(=O)OC)C#N)N |
SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC=C(C=C4)C(=O)OC)C#N)N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC=C(C=C4)C(=O)OC)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-6-methyl-N-(3-methylphenyl)-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B343518.png)
![3-amino-N-(4-methoxyphenyl)-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B343519.png)
![2-{[3-cyano-6-(4-fluorophenyl)-4-phenyl-2-pyridinyl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B343522.png)
![3-amino-4-(4-fluorophenyl)-6-phenyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B343526.png)
![2-{[3-cyano-4-(4-fluorophenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B343529.png)
![1-(4-fluorobenzoyl)-2-(2-thienyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B343531.png)
![2-(4-chlorophenyl)-1-(4-fluorobenzoyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B343532.png)
![1-(4-fluorobenzoyl)-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B343534.png)
![1-(4-fluorobenzoyl)-2-[3-(trifluoromethyl)phenyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B343535.png)
methanone](/img/structure/B343539.png)
![methyl 2-amino-4-(3-bromophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B343542.png)
![4-methyl-2-{[2-(4-morpholinyl)ethyl]sulfanyl}-6-(trifluoromethyl)nicotinonitrile](/img/structure/B343546.png)
![[3-Amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B343548.png)

